molecular formula C8H8BrFMg B6302399 5-Fluoro-2-methylbenzylmagnesium bromide CAS No. 1206628-17-2

5-Fluoro-2-methylbenzylmagnesium bromide

Cat. No.: B6302399
CAS No.: 1206628-17-2
M. Wt: 227.36 g/mol
InChI Key: HBHFPQIQUMWOKC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylbenzylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H8BrFMg and a molecular weight of 227.3586 . It is typically available as a solution in tetrahydrofuran (THF).

Preparation Methods

5-Fluoro-2-methylbenzylmagnesium bromide is prepared using the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent . The synthetic route generally includes the following steps:

    Preparation of the Grignard Reagent: Magnesium powder is added to a solution of 5-fluoro-2-methylbenzyl bromide in anhydrous THF.

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The mixture is typically stirred and heated to facilitate the formation of the Grignard reagent.

Chemical Reactions Analysis

5-Fluoro-2-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Carbonyl Compounds: Aldehydes and ketones.

    Electrophiles: Alkyl halides.

    Catalysts: Palladium catalysts for coupling reactions.

The major products formed from these reactions are typically alcohols, substituted aromatic compounds, and biaryl compounds.

Scientific Research Applications

5-Fluoro-2-methylbenzylmagnesium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methylbenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

5-Fluoro-2-methylbenzylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound.

Similar compounds include:

Properties

IUPAC Name

magnesium;4-fluoro-2-methanidyl-1-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHFPQIQUMWOKC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.